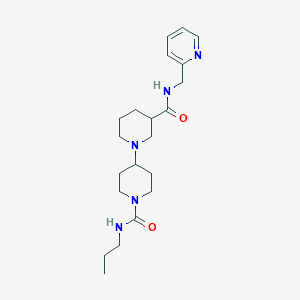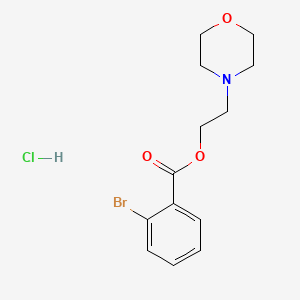
2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride
Overview
Description
2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It was first synthesized in 1973 by Hoffmann-La Roche, a Swiss multinational healthcare company. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Mechanism of Action
2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 selectively inhibits PDE4, an enzyme that breaks down cAMP in cells. By inhibiting PDE4, 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 increases cAMP levels in cells, which leads to the relaxation of smooth muscles in the airways and the enhancement of memory and cognitive function in the brain.
Biochemical and Physiological Effects:
2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 has been shown to have several biochemical and physiological effects. It increases cAMP levels in cells, which leads to the relaxation of smooth muscles in the airways and the enhancement of memory and cognitive function in the brain. 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 has also been shown to reduce inflammation in the airways by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 has several advantages for lab experiments. It is a selective PDE4 inhibitor, which means that it specifically targets PDE4 without affecting other PDE enzymes. This makes it a useful tool for studying the role of PDE4 in various biological processes. 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 is also relatively stable and easy to synthesize.
However, 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 is also relatively expensive compared to other PDE inhibitors.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724. One area of research is the development of more potent and selective PDE4 inhibitors for the treatment of asthma, COPD, and Alzheimer's disease. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724. Additionally, researchers could explore the potential use of 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 in other diseases, such as inflammatory bowel disease and psoriasis.
Scientific Research Applications
2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve airway function in patients with asthma and COPD by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that relaxes smooth muscles in the airways. 2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride 20-1724 has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain.
properties
IUPAC Name |
2-morpholin-4-ylethyl 2-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3.ClH/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGMMWWKFVZXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)ethyl 2-bromobenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,2-dichlorovinyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B3939479.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)
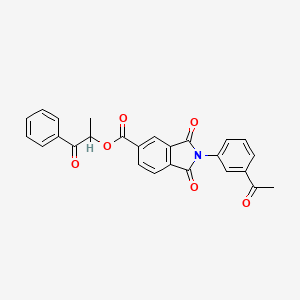
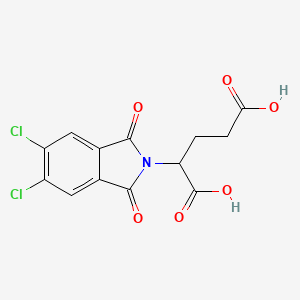

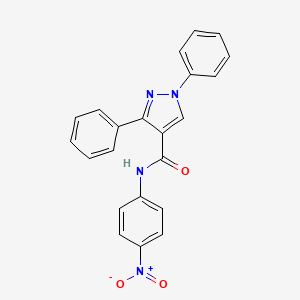
![4-ethoxy-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3939537.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939541.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopropyl-N-(2-ethoxybenzyl)acetamide](/img/structure/B3939548.png)
